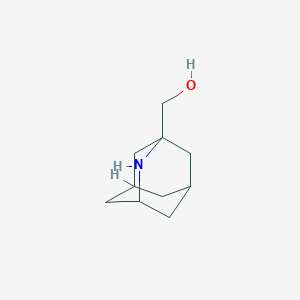

1-Hydroxymethyl-2-azaadamantane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol |

InChI |

InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2 |

InChI Key |

PTDQLWXYBHYDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3)CO |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hydroxymethyl 2 Azaadamantane and Azaadamantane Derivatives

High-Resolution Structural Analysis Techniques

X-ray Diffraction Studies on Azaadamantane Cage Geometry

X-ray diffraction (XRD) is a powerful technique for the characterization of crystalline materials, offering detailed information on crystal structures, phases, and other structural parameters. researchgate.net This method relies on the constructive interference of a monochromatic beam of X-rays scattered by the electron clouds of atoms in a crystal lattice. researchgate.net The resulting diffraction pattern provides a three-dimensional map of electron density, from which the atomic positions can be determined with high precision. youtube.com

In the context of azaadamantanes, single-crystal X-ray diffraction studies are crucial for unequivocally establishing the cage geometry. researchgate.netnih.govnih.gov These studies provide precise measurements of bond lengths, bond angles, and torsional angles, defining the rigid adamantane-like framework. For instance, a study on 1,3,5-triazaadamantan-7-amine revealed a tetragonal crystal system with specific unit cell dimensions, and the analysis of the crystal packing showed weak intermolecular N-H···N hydrogen bonds that link the molecules into columns. researchgate.net Such detailed structural information is vital for understanding intermolecular interactions in the solid state and for the design of new crystalline materials with desired properties. weizmann.ac.ildntb.gov.ua The data obtained from XRD studies serve as a benchmark for computational models and other spectroscopic techniques. ucl.ac.uk

Electron Microscopy for Morphological and Structural Features (e.g., SEM, TEM)

While X-ray diffraction provides atomic-level structural details of single crystals, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer valuable insights into the morphology and microstructure of materials on a larger scale. SEM is used to visualize the surface topography and composition of a sample, while TEM provides high-resolution images of the internal structure.

For azaadamantane derivatives, these techniques can be employed to study the crystal habit, particle size distribution, and surface features of synthesized powders. Although specific SEM and TEM studies on 1-Hydroxymethyl-2-azaadamantane are not prevalent in the searched literature, the application of these techniques to related crystalline organic materials is well-documented. For example, SEM has been used to reveal the irregular and disc-shaped morphology of phospholipid complexes of other organic molecules. researchgate.net In the broader context of materials science, electron microscopy is essential for characterizing the morphology of complex structures, such as the flower-like, multidomain single crystals of certain metal-organic frameworks. weizmann.ac.il The combination of electron microscopy with other analytical methods, like X-ray photoelectron spectroscopy (XPS), can provide a comprehensive understanding of the chemical and physical heterogeneity within crystals. weizmann.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. numberanalytics.comuobasrah.edu.iq It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. compoundchem.comresearchgate.net

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a fundamental tool for determining the structure of organic compounds. libretexts.org It provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by its electronic environment, with typical values for organic molecules ranging from 0 to 13 ppm. youtube.com

For adamantane (B196018), the parent hydrocarbon of azaadamantanes, the ¹H NMR spectrum shows two distinct signals corresponding to the methine and methylene (B1212753) protons of the rigid cage structure. chemicalbook.com In the case of this compound and its derivatives, the introduction of the nitrogen atom and the hydroxymethyl group leads to more complex spectra. The protons on the carbon adjacent to the nitrogen and the hydroxymethyl protons will have characteristic chemical shifts. For example, the ¹H NMR spectrum of a related hydroxymethyl-containing compound, cellotetraose, shows distinct signals for the hydroxymethyl protons in the region of 3.0-4.0 ppm. researchgate.net The specific chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound provide crucial information for confirming its molecular structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups Relevant to Azaadamantane Derivatives compoundchem.com

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| Alkyl C-H | 0.9 - 1.8 |

| C-H adjacent to N | 2.5 - 3.5 |

| C-H adjacent to OH | 3.3 - 4.0 |

| O-H (Alcohol) | 0.5 - 5.0 (variable) |

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. uobasrah.edu.iq The chemical shift range for ¹³C is much larger than for ¹H, typically spanning from 0 to 220 ppm, which often results in a spectrum with well-resolved signals for each unique carbon atom. youtube.com

In the ¹³C NMR spectrum of adamantane, two signals are observed for the two types of carbon atoms. chemicalbook.com For this compound, the spectrum would be expected to show distinct signals for the carbons of the azaadamantane cage and the hydroxymethyl group. The carbons directly bonded to the nitrogen atom and the oxygen atom will be significantly deshielded and appear at higher chemical shifts. For instance, in related heterocyclic systems, carbons adjacent to heteroatoms show characteristic downfield shifts. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Adamantane Cage Carbons (not adjacent to heteroatom) | 25 - 45 |

| Adamantane Cage Carbons (adjacent to N) | 45 - 65 |

| Hydroxymethyl Carbon (-CH₂OH) | 60 - 75 |

Note: These are estimated ranges based on general principles and data for similar structures.

Advanced NMR Techniques for Structural Insights

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules like azaadamantane derivatives. researchgate.netipb.ptresearchgate.net These experiments reveal correlations between different nuclei, providing insights into bonding networks and spatial relationships. numberanalytics.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com It is invaluable for tracing out the proton spin systems within the azaadamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. sdsu.educreative-biostructure.com It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. diva-portal.org NOESY is particularly useful for determining the stereochemistry and conformation of the azaadamantane cage and its substituents.

The application of these advanced NMR techniques to 2-azaadamantane (B3153908) N-oxyl derivatives has been shown to be instrumental in correlating their structural and electronic properties with their catalytic activity. elsevierpure.comnih.govresearchgate.net By providing a detailed picture of the molecular architecture, these methods are indispensable for the rational design and development of new azaadamantane-based compounds.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying functional groups and analyzing the bonding within molecules. azolifesciences.commdpi.com Techniques such as Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of molecules, providing a unique fingerprint based on the characteristic vibrations of different bonds. azolifesciences.comcardiff.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. azolifesciences.com The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types. For adamantane and its derivatives, the IR spectra are characterized by vibrations of the adamantane cage and its substituents.

In adamantane itself, the C-H stretching vibrations are observed as strong, broad bands around 2915 cm⁻¹ and 2855 cm⁻¹. researchgate.net The CH₂ scissoring mode appears near 1436 cm⁻¹. researchgate.net When functional groups are introduced, new characteristic bands appear. For instance, a carbonyl (C=O) group in a bexarotene (B63655) derivative shows a typical frequency around 1690 cm⁻¹. mu-varna.bg For this compound, one would expect to see the characteristic O-H stretching band of the alcohol, typically a broad band in the region of 3200-3600 cm⁻¹, and C-N stretching vibrations associated with the aza-substituted cage. The presence of the nitrogen atom in the azaadamantane scaffold can also influence the frequencies of the cage's C-H and C-C vibrations compared to the parent adamantane.

Table 1: Characteristic Infrared (IR) Frequencies for Adamantane Derivatives

| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Reference |

| C-H Stretch (Adamantane) | 2855, 2915 | researchgate.net |

| CH₂ Scissor (Adamantane) | 1436 | researchgate.net |

| C=O Stretch | ~1690 | mu-varna.bg |

| O-H Stretch (Alcohol) | 3200 - 3600 | N/A |

Note: Data for this compound is predicted based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. cardiff.ac.uk While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For adamantane, the C-H stretching modes are also prominent in the Raman spectrum, appearing around 2926 cm⁻¹ and 2855 cm⁻¹. researchgate.net The low-frequency region of the Raman spectrum, typically below 1050 cm⁻¹, is dominated by C-C vibrations of the cage structure. researchgate.net

Theoretical calculations on adamantane derivatives have shown that the intensities of certain Raman bands, particularly those associated with methylene hydrogen motions, can be overestimated in computational models. researchgate.net The combination of experimental IR and Raman data with quantum chemical calculations provides a comprehensive understanding of the vibrational modes of these complex molecules. nih.gov

Table 2: Characteristic Raman Frequencies for Adamantane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | 2855, 2926 | researchgate.net |

| C-C Vibrations | < 1050 | researchgate.net |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution and providing detailed information about their conformation. whiterose.ac.ukrsc.org VCD signals are highly sensitive to the spatial arrangement of atoms and can arise from the coupling of vibrational modes within the molecule. whiterose.ac.uk

For chiral azaadamantane derivatives, VCD spectroscopy would be instrumental in assigning their absolute stereochemistry. The technique can distinguish between enantiomers and provide insights into the conformational preferences of the molecule in solution. researchgate.net The analysis of VCD spectra, often supported by density functional theory (DFT) calculations, allows for the unambiguous determination of absolute configuration, which is crucial for understanding the structure-activity relationships of chiral compounds. nih.govrsc.org The ability to monitor changes in VCD spectra can also be used to follow the progress of chemical reactions involving chiral species. nih.govrsc.org

Electronic Spectroscopy and Excited State Characterization

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption or emission of ultraviolet (UV) and visible light. These techniques provide information about the electronic structure, chromophores, and excited states of molecules. masterorganicchemistry.com

Fluorescence Excitation Spectroscopy and Rydberg States

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. uci.edu An excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. This spectrum often resembles the absorption spectrum and provides information about the electronic states that can be efficiently excited to produce fluorescence. uci.edu

For certain azaadamantane derivatives, particularly those that are fluorescent, excitation-emission matrix (EEM) spectroscopy can be used to characterize their fluorescence properties. nih.gov This technique provides a contour map of fluorescence intensity as a function of both excitation and emission wavelengths. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that can be determined from these measurements. nih.gov

Rydberg states are highly excited electronic states of an atom or molecule where an electron is in a high principal quantum number orbital. These states are characterized by their convergence to an ionization limit. While not as commonly studied for complex molecules like azaadamantanes, the investigation of Rydberg states through techniques like multiphoton ionization spectroscopy can provide detailed information about the molecule's ionization potential and the nature of its higher-lying excited states.

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that possess unpaired electrons, such as organic radicals and metal complexes. wikipedia.orgnih.gov Its principles are analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of atomic nuclei. wikipedia.org The high sensitivity of ESR allows for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

The analysis of the ESR spectrum's fine structure, known as hyperfine coupling, provides detailed information about the radical's structure. libretexts.org This coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H in azaadamantanes). The resulting splitting patterns and coupling constants are characteristic of the specific radical, allowing for its identification and the mapping of the electron spin distribution across the molecule. libretexts.orgutexas.edu

Table 1: Representative ESR Hyperfine Coupling Constants for Organic Radicals

| Radical Type | Interacting Nucleus | Typical Hyperfine Coupling Constant (Gauss) |

| Alkyl Radical (e.g., Methyl) | α-Proton | 23 |

| Nitroxide Radical | ¹⁴N | 14-17 |

| Aromatic Radical Anion | Aromatic Proton | 1-5 |

This table presents typical values to illustrate the principles of ESR. Specific values for azaadamantane radicals would require experimental determination.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. researchgate.netnih.gov In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). researchgate.net This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

For adamantane and its derivatives, mass spectrometry reveals distinct fragmentation pathways. The mass spectrum of adamantane (C₁₀H₁₆, MW 136.2) shows a prominent molecular ion peak at m/z 136. nist.gov A study on the dissociative electron ionization of adamantane showed that it efficiently converts into aromatic species, with major fragment ions observed at m/z 93 (a mix of protonated toluene (B28343) and dihydrotropylium ions) and m/z 79 (benzenium ion). nih.gov

While a specific mass spectrum for this compound was not found in the search results, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the behavior of related compounds. The introduction of a nitrogen atom and a hydroxymethyl group would significantly influence the fragmentation. Cleavage adjacent to the nitrogen atom (α-cleavage) is a common pathway for amines, and loss of the hydroxymethyl group (•CH₂OH, mass 31) or water (H₂O, mass 18) from the molecular ion would be expected.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion Description | Proposed Fragment Structure/Loss | Predicted m/z |

| Molecular Ion | [C₁₀H₁₇NO]⁺• | 167 |

| Loss of hydroxymethyl radical | [C₉H₁₆N]⁺ | 136 |

| Loss of water | [C₁₀H₁₅N]⁺• | 149 |

| α-cleavage adjacent to N | Varies based on bond cleaved | Varies |

This table is predictive and based on general fragmentation rules. Experimental data is required for confirmation.

Surface-Sensitive and Elemental Compositional Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. carleton.eduresearchgate.net XPS operates on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. nasa.gov The binding energy of these emitted photoelectrons is unique to each element and its chemical environment, allowing for detailed chemical state analysis. carleton.edunih.gov

For azaadamantane derivatives like this compound, XPS can provide invaluable information about the surface composition and the chemical states of carbon, nitrogen, and oxygen. The C 1s spectrum would be complex, with distinct peaks corresponding to C-C, C-N, and C-O bonds. The N 1s binding energy would be characteristic of the secondary amine within the cage structure. Shifts in these binding energies can indicate interactions with other molecules or surface modifications. researchgate.net Similarly, the O 1s spectrum would confirm the presence and chemical state of the hydroxyl group.

Table 3: Typical Binding Energies for Elements in Organic Compounds

| Element | Orbital | Chemical State | Typical Binding Energy (eV) |

| C | 1s | C-C, C-H | ~284.8 |

| C | 1s | C-N | ~286.0 |

| C | 1s | C-O | ~286.5 |

| N | 1s | Amine (-NH-) | ~399.0 |

| O | 1s | Hydroxyl (-OH) | ~532.8 |

Note: These are approximate values. Actual binding energies can vary depending on the specific molecular structure and instrument calibration. nasa.gov

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX, EDS, or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgspark904.nl It is often coupled with scanning electron microscopy (SEM-EDX). nih.gov The technique relies on the interaction of a high-energy electron beam with the sample, which causes the atoms to emit characteristic X-rays. youtube.com Each element has a unique atomic structure and therefore a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.orgyoutube.com

For a bulk sample of this compound, EDX analysis would confirm the presence of carbon, nitrogen, and oxygen. The resulting spectrum displays peaks corresponding to the characteristic X-ray energies of these elements. The intensity of each peak is proportional to the concentration of the corresponding element, enabling a semi-quantitative analysis of the sample's composition. nih.gov This technique is particularly useful for verifying the elemental purity of synthesized azaadamantane derivatives and for detecting the presence of any inorganic contaminants. researchgate.netresearchgate.net

Table 4: Example EDX Output for a Hypothetical Pure Sample of this compound

| Element | Atomic % | Weight % |

| Carbon (C) | 62.5 | 71.8 |

| Nitrogen (N) | 6.25 | 8.4 |

| Oxygen (O) | 6.25 | 9.6 |

| Hydrogen (H) | 25.0 | 10.2 |

Note: EDX does not detect very light elements like Hydrogen. The values for C, N, and O are theoretical calculations for a pure sample, which EDX would aim to confirm experimentally.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the composition of solid surfaces and thin films. nasa.govcarleton.edu It works by sputtering the sample surface with a focused primary ion beam (e.g., Cs⁺, O⁻, Ga⁺). carleton.edu The impact of the primary ions causes the ejection of secondary ions from the sample surface. These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, providing elemental, isotopic, and molecular information about the surface with high sensitivity. nasa.govresearchgate.net

In the context of this compound, particularly if deposited as a thin film or self-assembled monolayer, SIMS could provide detailed molecular information from the outermost surface layers. Time-of-Flight SIMS (ToF-SIMS), a variant of the technique, is especially well-suited for analyzing organic materials like azaadamantanes, as it can detect large molecular fragments with minimal fragmentation, aiding in the identification of the parent molecule and its surface-related species. nasa.gov For example, ToF-SIMS could detect the protonated molecule [M+H]⁺, as well as characteristic fragments, confirming the presence and integrity of the compound on a surface. The use of water cluster primary ion beams has been shown to significantly enhance the yield of proton-related ions from biomolecules, a technique that could be beneficial for analyzing hydroxylated compounds like this compound. nih.gov

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) refers to the detailed structure observed in an X-ray absorption spectrum. wikipedia.org It is a powerful technique for probing the local geometric and/or electronic structure around a specific absorbing atom. lehigh.edu The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). xrayabsorption.orgmit.edu XANES provides information on the oxidation state and coordination chemistry, while EXAFS analysis can determine the distances, coordination number, and species of the neighboring atoms. lehigh.edu

For this compound, XAFS spectroscopy at the Nitrogen K-edge could provide detailed information about the local environment of the nitrogen atom. The N K-edge XANES spectrum is sensitive to the chemical form of nitrogen (e.g., amine vs. ammonium) and the nature of its bonding. nih.govnih.gov The pre-edge features in a N K-edge spectrum, for instance, correspond to transitions from the 1s core level to unoccupied molecular orbitals (e.g., π* orbitals), while the main edge and post-edge regions relate to transitions to σ* orbitals and continuum states. researchgate.net Analysis of the XANES region can resolve differences between protonated (-NH₂⁺-) and un-ionized (-NH-) forms. nih.gov Although specific XAFS data for this compound is not available, the technique offers significant potential for a detailed electronic and structural characterization of the nitrogen site within the azaadamantane cage.

Theoretical and Computational Investigations of 1 Hydroxymethyl 2 Azaadamantane and Azaadamantane Frameworks

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) Applications in Azaadamantane Systems

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. google.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. mdpi.comyoutube.com This simplifies the problem from a complex many-body wavefunction to a more manageable three-dimensional electron density function. youtube.com

In the context of azaadamantane systems, DFT is employed for a variety of purposes:

Geometry Optimization: DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum on the potential energy surface. researchgate.net This is crucial for understanding the preferred conformation of azaadamantanes and their derivatives. biointerfaceresearch.com

Electronic Properties: DFT can calculate key electronic descriptors such as molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential surfaces. mdpi.combiointerfaceresearch.comresearchgate.net These properties provide insights into the reactivity and intermolecular interactions of azaadamantane compounds. biointerfaceresearch.comnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the electron-donating and accepting capabilities of a molecule, respectively. biointerfaceresearch.com

Stability Analysis: By calculating the total electronic energy of different isomers or conformers, DFT can predict their relative stabilities. This is particularly important for caged compounds like azaadamantanes, where subtle structural changes can lead to significant differences in energy.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com Various functionals, such as wB97XD and B3LYP, combined with basis sets like 6-31+G*, have been successfully applied to study adamantane (B196018) derivatives. biointerfaceresearch.comresearchgate.netnih.gov

Post-Hartree-Fock Methods for Refined Electronic Structure

While DFT is a powerful tool, for higher accuracy in electronic structure calculations, post-Hartree-Fock methods are often employed. wikipedia.org These methods build upon the Hartree-Fock (HF) approximation, which provides a reasonable starting point but neglects the detailed correlation between the motions of individual electrons. wikipedia.orgornl.gov Post-Hartree-Fock methods aim to systematically recover this electron correlation energy. wikipedia.org

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.): This method treats electron correlation as a perturbation to the HF energy. wikipedia.org MP2 is a popular choice for adding correlation effects at a reasonable computational cost.

Configuration Interaction (CI): CI methods create a more accurate wavefunction by including excited electronic configurations in addition to the ground state HF determinant. wikipedia.orgornl.gov While full CI is theoretically exact, it is computationally very demanding and practical only for small systems. ornl.gov

Coupled Cluster (CC) Theory: CC methods provide a size-consistent and accurate way to include electron correlation and are often considered the "gold standard" for single-reference systems. wikipedia.orgpku.edu.cn

These methods, while more computationally expensive than DFT, can provide more reliable results for properties that are highly sensitive to electron correlation, such as activation energies and excited state properties. wikipedia.orgpku.edu.cn For complex systems like azaadamantanes, a common strategy is to optimize the geometry using a less expensive method like DFT and then perform a single-point energy calculation using a high-level post-Hartree-Fock method to obtain a more accurate energy. google.com

Molecular Modeling and Simulation of Azaadamantane Scaffolds

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description of molecules and their macroscopic behavior. These methods allow for the study of the dynamic nature of molecules and their interactions over time.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.netmdpi.com For flexible molecules, multiple minima may exist, corresponding to different stable conformations. Conformational analysis involves exploring these different conformations and determining their relative energies.

For azaadamantane scaffolds, which are generally rigid, conformational analysis might focus on the orientation of substituents, such as the hydroxymethyl group in 1-Hydroxymethyl-2-azaadamantane. The initial geometry for optimization is often obtained from experimental data or built using molecular modeling software. The optimization process then uses algorithms to systematically adjust the atomic coordinates to lower the total energy of the system. mdpi.com DFT methods are frequently used for geometry optimization due to their efficiency and accuracy. google.com

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. j-octa.com These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms being calculated using a molecular mechanics force field. j-octa.comusc.edu

A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms in a molecule. usc.eduethz.ch It typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). j-octa.com

The accuracy of MD simulations is highly dependent on the quality of the force field. ethz.ch Developing a force field for a novel molecule like this compound would involve:

Parameterization: Determining the parameters for the various potential energy terms. This is often done by fitting to experimental data or, more commonly, to data from high-level quantum chemical calculations. ethz.ch

Validation: Testing the force field's ability to reproduce known experimental or computational properties of the molecule and related compounds.

Several well-established force fields exist, such as AMBER, CHARMM, and OPLS, which are primarily designed for biomolecules but can be extended to other organic molecules. usc.edunih.gov The development of specialized force fields for specific classes of compounds, including caged hydrocarbons and their heteroatomic analogs, is an active area of research. bohrium.com

Modeling of Structural Distortions and Rigidity in Cage Compounds

Cage compounds like azaadamantanes are characterized by their inherent rigidity. However, they can still undergo structural distortions due to thermal motion, intermolecular interactions, or the presence of substituents. Molecular modeling techniques can be used to quantify this rigidity and explore the nature of these distortions.

Methods to study structural distortions include:

Normal Mode Analysis: This method, based on the harmonic oscillator approximation, can identify the fundamental vibrational modes of the molecule. The frequencies of these modes provide information about the stiffness of different parts of the molecular framework.

Molecular Dynamics Simulations: By analyzing the atomic fluctuations over the course of an MD simulation, one can identify regions of higher or lower flexibility within the molecule.

Understanding the rigidity and potential distortions of the azaadamantane scaffold is important for designing molecules with specific shapes and for understanding how they might interact with other molecules, such as biological receptors.

Investigation of Intramolecular Interactions and Electronic Phenomena

Hyperconjugative Effects in Heteroatom-Containing Cage Structures

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond to an adjacent empty or partially filled p-orbital or π-orbital. numberanalytics.com This phenomenon is crucial for understanding the stability and reactivity of various organic molecules, including heteroatom-containing cage structures like azaadamantanes. numberanalytics.comnumberanalytics.com In these rigid frameworks, the specific geometric arrangement of atoms can either enhance or diminish hyperconjugative effects, thereby influencing their chemical and physical properties.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these effects. acs.org By analyzing the natural bond orbitals (NBO), researchers can estimate the energy of these interactions. For instance, in 2-azaadamantane (B3153908) derivatives, the orientation of substituents on the cage can influence the alignment of σ bonds with the nitrogen's p-orbital, thereby modulating the strength of hyperconjugation. nih.gov This, in turn, can impact the reactivity of the molecule, for example, by influencing the stability of charged intermediates in chemical reactions.

The table below presents a conceptual overview of how hyperconjugative interactions can vary with structural changes in a hypothetical azaadamantane system, based on established principles. numberanalytics.comwikipedia.org

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. rsc.org In molecules like this compound, the azaadamantane cage can act as an electron-donating group, while the hydroxymethyl substituent, or other attached chromophores, can function as an electron-accepting moiety. The efficiency of this charge transfer is highly dependent on the electronic coupling between the donor and acceptor, as well as the surrounding solvent environment. nih.gov

The rigid structure of the azaadamantane framework plays a significant role in dictating the geometry and, consequently, the electronic interaction between the donor and acceptor parts. nih.gov Theoretical calculations can predict the extent of charge separation in the excited state by analyzing the changes in electron density distribution upon excitation. nih.gov For instance, time-dependent density functional theory (TD-DFT) is a common method used to model excited states and predict the energies and characteristics of ICT states. nih.gov

The occurrence of ICT can have profound effects on the photophysical properties of the molecule, including its fluorescence spectrum and quantum yield. mpg.de In polar solvents, the charge-separated state can be stabilized, leading to a red-shift in the emission spectrum. The study of these phenomena is crucial for the design of molecules with specific optical properties for applications in sensors, imaging, and materials science.

Below is a table summarizing the theoretical investigation of ICT in a model donor-π-acceptor system based on an azaadamantane framework.

Vibronic Coupling Studies in Excited States

Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. wikipedia.org This coupling is particularly important in understanding the photophysics and photochemistry of molecules, as it can facilitate non-radiative transitions between electronic states, such as internal conversion and intersystem crossing. nih.govrsc.org In azaadamantane derivatives, the rigid cage structure limits the number of vibrational modes, but specific modes, especially those involving the heteroatom, can be crucial in mediating these transitions. youtube.com

The magnitude of vibronic coupling can be influenced by the energy gap between the coupled states and the symmetry of both the electronic states and the vibrational modes. wikipedia.org Even in seemingly rigid molecules like azaadamantanes, subtle conformational changes and specific vibrations can have a large impact on their photostability and emission properties. nih.gov

The following table outlines key vibrational modes in azaadamantane frameworks and their potential role in vibronic coupling, based on general principles of molecular vibrations and electronic transitions. youtube.comyoutube.com

Prediction of Chemical Reactivity and Catalytic Activity

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface (PES). libretexts.org This involves locating the stable structures of reactants, products, and, crucially, the transition states that connect them. ucsb.edu For reactions involving this compound, such as oxidation, substitution, or rearrangement, identifying the transition state geometry and its associated energy barrier is key to understanding the reaction kinetics. youtube.com

Methods like synchronous transit-guided quasi-Newton (STQN) or the nudged elastic band (NEB) are commonly used to find transition states. researchgate.net Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state gives the activation energy, a critical parameter in predicting reaction rates. ucsb.edu

For example, in the oxidation of the hydroxyl group of this compound, computational studies can compare different possible mechanisms, such as those involving radical intermediates or concerted pathways. organic-chemistry.org By calculating the activation energies for each proposed pathway, the most favorable route can be determined. These theoretical insights are invaluable for designing more efficient synthetic routes and for understanding the intrinsic reactivity of the azaadamantane framework. youtube.com

The table below presents a hypothetical comparison of two reaction pathways for a functional group transformation on a 1-substituted 2-azaadamantane.

Computational Determination of Redox Potentials

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. kashanu.ac.ir For azaadamantane derivatives, the redox potential is a key parameter in applications such as catalysis and electrochemistry. rsc.org Computational methods, particularly DFT, can be used to predict redox potentials with reasonable accuracy. nih.gov The calculation typically involves determining the Gibbs free energy change for the redox reaction, which is then related to the redox potential via the Nernst equation. youtube.com

The accuracy of the calculated redox potential depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects. kashanu.ac.irnih.gov Implicit solvent models, such as the polarizable continuum model (PCM), are often used to account for the influence of the solvent. By systematically studying a series of azaadamantane derivatives, it is possible to establish structure-property relationships that can guide the design of molecules with desired redox properties. acs.org

For instance, the introduction of electron-withdrawing or electron-donating substituents on the azaadamantane cage can significantly alter the redox potential. rsc.org Computational screening can efficiently evaluate a large number of candidate molecules, identifying those with the most promising redox characteristics for a particular application, such as in redox-flow batteries or as redox mediators in catalysis. rsc.orgnih.gov

The following table provides a summary of computationally predicted redox potentials for a series of substituted azaadamantanes, illustrating the effect of substituents on their electronic properties.

Correlation of Electronic Parameters with Catalytic Ability

The catalytic activity of azaadamantane derivatives, particularly azaadamantane N-oxyl radicals, has been a subject of detailed investigation. These compounds are effective as catalysts in oxidation reactions. Computational studies have successfully established a correlation between specific electronic and structural parameters and the catalytic efficiency of these molecules.

Research on 2-azaadamantane N-oxyl (AZADO) derivatives has shown that their catalytic ability in the aerobic oxidation of alcohols can be predicted by certain measurable and calculable parameters. nih.gov A comprehensive kinetic study has demonstrated moderate relationships between the reaction rate constants and spectroscopic parameters such as the hyperfine coupling constant of the nitrogen atom (A_N) in electron spin resonance (ESR) spectra and the NO stretching vibration frequency (ν_NO) in infrared (IR) spectra. nih.govelsevierpure.com

A key structural parameter, the planarity of the C–(NO)–C angle (φ), as determined by Density Functional Theory (DFT) calculations, exhibits a strong correlation with both A_N and ν_NO. nih.govelsevierpure.com Furthermore, the bond order of the N-O bond, which is influenced by both structural and electronic properties, shows an excellent correlation with the catalytic activity. nih.gov This suggests that the catalytic efficiency of these radical catalysts can be reliably predicted through DFT calculations, which can accelerate the design of new, more efficient catalysts. nih.gov

The electronic interactions on the N-O bond have a significant impact on the catalytic ability of AZADO derivatives in oxidation reactions. nih.gov The active catalytic species is identified as the oxoammonium ion, which is formed through the oxidation of the azaadamantane N-oxyl. nih.gov The ability to tune the oxidation potential is a key factor in enhancing the catalytic efficiency. nih.gov

Table 1: Correlation of Electronic and Structural Parameters with Catalytic Activity for 2-Azaadamantane N-Oxyl Derivatives

| Parameter | Correlation with Catalytic Activity (k_1st) | Significance |

|---|---|---|

| Hyperfine Coupling Constant (A_N) | Moderate | Reflects the spin density on the nitrogen atom. |

| NO Stretching Vibration (ν_NO) | Moderate | Indicates the strength of the N-O bond. |

| C–(NO)–C Angle (φ) | Strong (indirectly via A_N and ν_NO) | The planarity around the N-O group influences its reactivity. |

| NO Bond Order | Excellent | Considered the optimal parameter to evaluate catalytic ability, reflecting both electronic and steric factors. nih.gov |

This data is based on studies of 2-azaadamantane N-oxyl derivatives and is presented here to infer the potential catalytic behavior of this compound-based catalysts.

Theoretical Insights into Protonation States and Stability

The protonation of azaadamantanes can occur in two distinct ways: "outside" protonation, where the proton is attached to the nitrogen atom's lone pair on the exterior of the cage, and "inside" protonation, where the proton is encapsulated within the adamantane cage. Computational studies on 1-azaadamantane (B8791487) have provided profound insights into the relative stability and kinetics of these two protonated isomers.

Theoretical calculations using post-Hartree-Fock and DFT methods have unequivocally shown that the inside-protonated isomer of 1-azaadamantane is significantly less stable than its outside-protonated counterpart. The energy difference is substantial, with the inside-protonated form being over 82 kcal/mol less stable than the outside-protonated isomer. This marked instability is attributed to the severe steric strain and repulsive interactions between the internal N⁺–H group and the surrounding cage structure.

This repulsive interaction leads to a significant deformation of the azaadamantane cage, which in turn weakens the C–N and C–C bonds. The difference in enthalpies between the inside- and outside-protonated forms in the gas phase is calculated to be around 8.9 to 9.1 kcal/mol. This energy difference is predicted to decrease in a polar solvent like acetonitrile (B52724) to approximately 3.4 kcal/mol.

The low thermodynamic stability of the inside-protonated 1-azaadamantane translates to low kinetic stability. Computational studies have explored the unimolecular and bimolecular reactions that would allow the encapsulated proton to escape the cage. The primary transformation channel for the inside-protonated ion is a rearrangement to the more stable outside-protonated isomer.

This rearrangement proceeds through a reversible opening of the cage at a C–N bond, with a relatively low activation barrier of less than 16 kcal/mol. This process can be catalyzed by an external base. Another potential pathway for the formation of the inside-protonated species, a 1,4-hydrogen migration in the 1-azaadamantane radical cation, was found to have a prohibitively high activation barrier of over 104 kcal/mol, making it an unlikely route.

Table 2: Calculated Thermodynamic and Kinetic Data for 1-Azaadamantane Protonation

| Parameter | Value | Description |

|---|---|---|

| Relative Stability (Inside vs. Outside) | > 82 kcal/mol | Energy difference favoring the outside-protonated isomer. |

| Rearrangement Activation Energy (Inside to Outside) | < 16 kcal/mol | Activation barrier for the cage-opening rearrangement. |

| 1,4-H Migration Activation Energy | > 104 kcal/mol | Activation barrier for the formation of the inside-protonated ion from the radical cation. |

This data is based on computational studies of 1-azaadamantane and is presented to infer the potential behavior of this compound upon protonation.

The protonation of the nitrogen atom in the azaadamantane framework induces significant changes in the electronic structure, affecting bond lengths, bond angles, and atomic charges. In the case of the highly strained inside-protonated isomer, the repulsive interaction between the internal proton and the cage hydrogens leads to a substantial distortion of the molecular geometry.

Reactivity and Transformations of 1 Hydroxymethyl 2 Azaadamantane and Azaadamantane Derivatives

Oxidation Reactions Catalyzed by Azaadamantane-N-Oxyl Radicals

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. nih.gov While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been widely used for the selective oxidation of primary alcohols, it is less effective for sterically hindered secondary alcohols. nih.govjst.go.jp To address this limitation, 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives have been developed as highly efficient catalysts for alcohol oxidation. nih.govnih.govorganic-chemistry.org

The proposed mechanism for alcohol oxidation catalyzed by azaadamantane nitroxyl (B88944) radicals involves the formation of an oxoammonium ion as the active catalytic species. nih.govacs.org This oxoammonium ion is generated from the nitroxyl radical through oxidation. acs.org In aerobic oxidation systems, the nitroxyl radical and hydroxylamine (B1172632) formed during the alcohol oxidation are reoxidized to regenerate the active oxoammonium ion. acs.org The less hindered nature of the azaadamantane skeleton, compared to the bulky methyl groups in TEMPO, is thought to contribute to its superior catalytic activity, particularly for hindered alcohols. organic-chemistry.orgacs.org

The scope of alcohols that can be oxidized by AZADO and its derivatives is broad, encompassing primary and secondary alcohols, including those with significant steric hindrance. jst.go.jpnih.gov For instance, AZADO has been shown to efficiently oxidize various secondary alcohols where TEMPO shows poor reactivity. jst.go.jp Furthermore, derivatives like 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO) have demonstrated high efficiency in oxidizing hindered primary alcohols, such as neopentyl primary alcohols, to their corresponding aldehydes. acs.org The versatility of these catalysts is also evident in their application in one-pot oxidations of primary alcohols to carboxylic acids and oxidative lactonization of diols. nih.govacs.org

The general reaction scheme for AZADO-catalyzed alcohol oxidation is as follows:

R¹R²CHOH + [AZADO]⁺ → R¹R²C=O + [AZADOH]

[AZADOH] + [Oxidant] → [AZADO] + Reduced Oxidant

Azaadamantane-N-oxyl radicals, particularly AZADO and its derivatives, exhibit remarkable catalytic efficiency and selectivity in a variety of organic transformations. jst.go.jpnih.govorganic-chemistry.org They have proven to be more active than TEMPO in many cases, allowing for lower catalyst loadings and milder reaction conditions. jst.go.jp

Catalytic Efficiency:

Studies have shown that AZADO and 1-Me-AZADO possess significantly higher catalytic activity than TEMPO. jst.go.jp In some instances, the catalytic activity of AZADO has been reported to be over 20 times higher than that of TEMPO. jst.go.jp This high turnover of the catalyst is attributed to the rigid and less sterically hindered azaadamantane skeleton. nih.gov The efficiency of these catalysts allows for the oxidation of a wide range of alcohols, including those that are unreactive with TEMPO-based systems. jst.go.jpnih.gov For example, Nor-AZADO has shown efficient catalytic activity in the oxidation of primary alcohols with a catalyst loading as low as 0.003 mol%. jst.go.jp

A comparative study on the aerobic oxidation of l-menthol (B7771125) revealed that the first-order rate constant for AZADO was approximately 100-fold greater than that of TEMPO. nih.gov This significant difference highlights the superior catalytic prowess of the azaadamantane framework.

Selectivity:

Azaadamantane-based catalysts also demonstrate high levels of chemoselectivity. For instance, DMN-AZADO can selectively oxidize primary alcohols to aldehydes in the presence of secondary alcohols, which remain unreacted. acs.orgnih.gov This level of selectivity is a significant advantage in the synthesis of complex molecules with multiple functional groups.

Furthermore, AZADO/copper-catalyzed aerobic oxidation protocols have been developed that exhibit exceptional chemoselectivity. jst.go.jpacs.org These systems can selectively oxidize alcohols in the presence of sensitive functional groups like unprotected amines and electron-rich divalent sulfur functionalities. jst.go.jpacs.org This has been successfully applied to the oxidation of multifunctional alcohols in the synthesis of natural products. jst.go.jp The choice of the specific azaadamantane derivative and copper salt can be tailored to the substrate, providing a guideline for catalyst selection to achieve optimal results. jst.go.jp

The following table summarizes the catalytic performance of various azaadamantane nitroxyl radicals in the oxidation of different alcohol substrates.

| Catalyst | Substrate | Product | Key Features |

| AZADO | Sterically hindered secondary alcohols | Ketones | Superior catalytic activity compared to TEMPO. jst.go.jpnih.govorganic-chemistry.org |

| 1-Me-AZADO | Various secondary alcohols | Ketones | High efficiency with low catalyst loading. organic-chemistry.org |

| Nor-AZADO | Primary alcohols | Aldehydes | Efficient with very low catalyst loading (0.003 mol%). jst.go.jp |

| DMN-AZADO | Hindered primary alcohols | Aldehydes | High selectivity for primary over secondary alcohols. acs.orgnih.gov |

| AZADO/CuCl | Alcohols with unprotected amines | Aldehydes/Ketones | High chemoselectivity. jst.go.jp |

| AZADO/Copper | Alcohols with sulfur groups | Aldehydes/Ketones | Tolerates oxidation-labile sulfur functionalities. acs.org |

Functional Group Interconversions at the Hydroxymethyl Moiety

The hydroxymethyl group of 1-hydroxymethyl-2-azaadamantane serves as a versatile handle for a variety of functional group interconversions, a cornerstone of synthetic organic chemistry. docsity.comimperial.ac.uk These transformations allow for the introduction of diverse functionalities, expanding the synthetic utility of the azaadamantane scaffold.

Common interconversions starting from the primary alcohol (R-OH) of this compound include:

Conversion to Alkyl Halides (R-X): The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide ion (Cl⁻, Br⁻, I⁻) in an Sₙ2 reaction. ub.eduvanderbilt.edu Direct conversion to alkyl halides is also possible using reagents like SOCl₂ or PBr₃. ub.edu

Conversion to Other Oxygen-Containing Functional Groups: The primary alcohol can be oxidized to an aldehyde (R-CHO) or a carboxylic acid (R-COOH) using various oxidizing agents. nih.gov As discussed previously, azaadamantane-N-oxyl radicals are particularly effective for this transformation. nih.govjst.go.jp

Conversion to Nitrogen-Containing Functional Groups: The alcohol can be converted to an azide (B81097) (R-N₃), which can then be reduced to a primary amine (R-NH₂). vanderbilt.edu This provides a route to introduce nitrogen-based functionalities.

The table below illustrates some key functional group interconversions possible from a primary alcohol like the hydroxymethyl group on this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Primary Alcohol (-CH₂OH) | 1. TsCl, pyridine (B92270) 2. NaBr, DMF | Alkyl Bromide (-CH₂Br) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | SOCl₂, pyridine | Alkyl Chloride (-CH₂Cl) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | AZADO, NaOCl | Aldehyde (-CHO) | Oxidation |

| Primary Alcohol (-CH₂OH) | 1-Me-AZADO, NaClO₂ | Carboxylic Acid (-COOH) | Oxidation |

| Primary Alcohol (-CH₂OH) | 1. MsCl, Et₃N 2. NaN₃ | Azide (-CH₂N₃) | Nucleophilic Substitution |

| Azide (-CH₂N₃) | H₂, Pd/C | Amine (-CH₂NH₂) | Reduction |

These interconversions significantly broaden the chemical space accessible from this compound, enabling its incorporation into a wider range of target molecules.

Acid-Base Chemistry and Protonation Behavior of Azaadamantanes

The presence of the nitrogen atom in the azaadamantane framework imparts basic properties to these molecules. nih.gov The lone pair of electrons on the nitrogen can accept a proton, leading to the formation of a conjugate acid. masterorganicchemistry.com The basicity of azaadamantanes can be influenced by the substituents on the cage structure. researchgate.net

Computational studies have explored the protonation of 1-azaadamantane (B8791487). cdnsciencepub.comscholaris.ca A key finding is the significant energy difference between the "outside-protonated" and "inside-protonated" forms. The outside-protonated isomer, where the proton is attached to the nitrogen from the exterior of the cage, is substantially more stable (by over 82 kcal/mol) than the inside-protonated form, where the proton is encapsulated within the cage. cdnsciencepub.com The inside-protonated ion is kinetically unstable and can rearrange to the more stable outside-protonated form through a reversible opening of the adamantane (B196018) cage at a C-N bond. cdnsciencepub.comscholaris.ca

The protonation state of azaadamantane derivatives can dramatically affect their reactivity. masterorganicchemistry.com Protonation of the nitrogen atom makes the molecule more electron-poor and can influence the reactivity of other functional groups within the molecule through inductive effects. masterorganicchemistry.com For example, in the context of catalysis, the protonation state of the azaadamantane nitrogen could modulate the catalytic activity of a remote functional group.

The acid-base chemistry of azaadamantanes is also relevant in the synthesis and purification of their derivatives. For example, azaadamantanone hydrochlorides can be prepared by treating the corresponding Boc-protected azaadamantanone with hydrochloric acid. nih.gov

Radical Chemistry and Spin Chemistry of Azaadamantane Derivatives

The most prominent aspect of the radical chemistry of azaadamantane derivatives is centered around their stable nitroxide radicals, such as AZADO. acs.org These radicals are characterized by a three-electron bond between the nitrogen and oxygen atoms, which accounts for their stability. acs.org

Radical Reactions:

Azaadamantane-N-oxyl radicals are key players in oxidation catalysis, as detailed in Section 5.1. nih.govjst.go.jp The radical nature of these species allows them to participate in single-electron transfer processes, which is fundamental to their catalytic cycle. nih.gov Beyond their role as oxidation catalysts, the radical nature of azaadamantanes has been explored in other contexts. For instance, free-radical halogenation of 1-azaadamantane has been reported. acs.org

Spin Chemistry:

The unpaired electron in azaadamantane nitroxide radicals makes them paramagnetic, a property that is central to their application in spin chemistry and electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.govrsc.org These derivatives can be used as spin labels, which are molecules that can be attached to other molecules of interest to study their structure and dynamics. nih.govrsc.org

An iodoacetamide (B48618) azaadamantyl spin label has been synthesized and studied. nih.gov A key advantage of the azaadamantyl spin label is the absence of methyl groups near the nitroxide, which reduces contributions to spin echo dephasing that are observed in more common spin labels like MTSL. nih.gov This leads to a weaker temperature dependence of the spin-lattice relaxation rate (1/Tₘ) at low temperatures. nih.gov The isotropic nitrogen hyperfine coupling for an azaadamantyl spin label in solution was found to be 19.2 G. nih.gov

The structural and electronic properties of azaadamantane N-oxyl derivatives have been correlated with their catalytic activity using techniques like ESR and density functional theory (DFT) calculations. nih.govacs.org These studies have shown that factors such as the hyperfine coupling constant of the nitrogen atom (Aₙ) and the planarity of the C–(NO)–C angle are related to the radical's activity. nih.govacs.org

C-C Bond Forming and Cleaving Reactions Involving Azaadamantanes

While the adamantane cage is generally robust, reactions involving the formation and cleavage of C-C bonds on the azaadamantane scaffold are known and are important for the synthesis and modification of these structures.

C-C Bond Forming Reactions:

The synthesis of the azaadamantane skeleton itself often involves C-C and C-N bond-forming reactions. For example, the synthesis of 2-azaadamantan-4-one derivatives can involve an intramolecular attack of an amide nitrogen onto a transient epoxide, forming a C-N bond and completing the cage structure. nih.gov Reductive amination is another key strategy used to construct the azaadamantane framework. nih.gov

C-C Bond Cleaving Reactions:

While less common than functional group interconversions, C-C bond cleavage reactions can occur under specific conditions. For instance, computational studies on the 1-azaadamantane radical cation have shown that α-C–C cleavage of the azaadamantane cage is a potential pathway, although it has a significant activation barrier. cdnsciencepub.com In the context of drug metabolism, C-C bond cleavage reactions are known, though relatively rare, and are often catalyzed by cytochrome P450 enzymes. nih.gov

An interesting example of a C-C bond cleavage reaction involving a derivative of this compound is the oxidative cleavage of terminal 1,2-diols to one-carbon-shorter carboxylic acids, a reaction catalyzed by 1-Me-AZADO. organic-chemistry.org This transformation proceeds through the cleavage of the C-C bond of the diol moiety.

Advanced Research Applications of Azaadamantane Scaffolds Excluding Prohibited Areas

Azaadamantane Derivatives in Organic Synthesis and Catalysis

The unique cage structure of azaadamantanes provides a robust and predictable framework for designing new catalysts and synthetic intermediates.

Organocatalysis with Sterically Hindered Systems

The development of efficient and selective catalysts is a cornerstone of modern organic chemistry. acs.org Azaadamantane derivatives have emerged as powerful organocatalysts, particularly for the oxidation of alcohols. Organocatalysts are small organic molecules that can accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. mdpi.comprinceton.edu

A notable example is 2-azaadamantane (B3153908) N-oxyl (AZADO), which has demonstrated superior catalytic activity compared to the widely used catalyst TEMPO for the oxidation of sterically hindered alcohols. acs.orgnih.gov The rigid and less sterically crowded environment around the nitroxyl (B88944) radical in AZADO is believed to contribute to its enhanced reactivity, allowing it to access and oxidize otherwise unreactive alcohol substrates. acs.org The development of such catalysts is crucial for the synthesis of complex molecules where selective oxidation is a key step. nih.gov

The efficiency of these catalysts can be fine-tuned by modifying the azaadamantane scaffold, highlighting the versatility of this structural motif in catalyst design. acs.org The use of sterically hindered amines in catalysis is a growing area of research, with applications in deaminative functionalization and other complex transformations. nih.gov

| Catalyst | Substrate | Product | Yield |

| AZADO | Sterically Hindered Secondary Alcohol | Corresponding Ketone | Excellent |

| 1-Me-AZADO | Sterically Hindered Secondary Alcohol | Corresponding Ketone | Excellent |

| TEMPO | Sterically Hindered Secondary Alcohol | Corresponding Ketone | Low to Moderate |

| This table provides a qualitative comparison based on findings that AZADO and its derivatives are more proficient than TEMPO for oxidizing sterically hindered alcohols. acs.orgnih.gov |

Role as Scaffolds in Advanced Synthetic Strategies

The rigid, well-defined geometry of the azaadamantane framework makes it an excellent scaffold for the construction of complex molecular architectures. researchgate.netmdpi.com In medicinal chemistry, for example, the adamantane (B196018) cage is often used to introduce lipophilicity into a drug molecule, which can improve its absorption and distribution in the body. acs.orgnih.gov Azaadamantanes offer a variation on this theme, with the nitrogen atom providing a site for further functionalization and potentially altering the compound's biological activity. nih.govsemanticscholar.org

The synthesis of di- and triazaadamantanes is well-established, providing a toolbox of building blocks for organic chemists. semanticscholar.org These scaffolds can be used to control the spatial arrangement of functional groups, which is critical in the design of molecules that interact with specific biological targets. The predictable structure of the azaadamantane core allows for the rational design of new therapeutic agents and other functional molecules. mdpi.comnih.gov

Materials Science Applications

The unique structural and electronic properties of azaadamantanes make them attractive candidates for a range of applications in materials science, from molecular electronics to high-energy materials.

Incorporation into Rigid Models for Charge Transfer Phenomena

The study of charge transfer—the movement of an electron from one molecule or part of a molecule to another—is fundamental to understanding a wide range of chemical and biological processes, including photosynthesis and cellular respiration. The rigid framework of adamantane and its derivatives, including azaadamantanes, makes them ideal for constructing molecular systems to study these phenomena. nih.govnih.gov

By incorporating electron-donating and electron-accepting groups onto a rigid azaadamantane scaffold, researchers can create molecules with well-defined distances and orientations between these groups. nih.gov This allows for precise measurements of the factors that control the rate and efficiency of charge transfer. Recent studies on adamantane-water systems have provided insights into photo-excited charge transfer, a process relevant to the development of new solar energy technologies. researchgate.netrsc.orgfu-berlin.de

| Molecular System | Phenomenon Studied | Key Finding |

| Adamantane-based macrocycles | Charge-transfer complexation | Formation of stable complexes with electron-poor guests. nih.gov |

| Adamantane-water clusters | Photo-excited charge transfer | Small water clusters with broken hydrogen bonds can efficiently accept an electron from adamantane. rsc.orgfu-berlin.de |

Exploration in Energetic Materials Design

Azaadamantanes are being investigated as potential components of energetic materials, such as explosives and propellants. researchgate.netnih.gov The high density and compact, rigid structure of the adamantane cage can lead to materials with a high energy density. researchgate.net The incorporation of nitrogen atoms into the cage, as in azaadamantanes, can further increase the energy content and improve the oxygen balance of the material, which are key parameters for energetic performance. researchgate.netnih.govresearchgate.net

Computational studies have explored the effects of adding various explosophoric groups (functional groups that impart explosive properties), such as nitro (-NO2) and nitrate (B79036) (-ONO2) groups, to azaadamantane scaffolds. researchgate.netnih.gov These studies aim to design new energetic compounds with enhanced performance and stability. For example, hexaazaadamantane derivatives with nitrate groups have been identified as potential candidates for high-energy-density compounds. researchgate.net The synthesis of new polycyclic energetic materials is an active area of research, with a focus on creating compounds with high decomposition temperatures and good stability. nih.gov

| Compound | Property | Value |

| 2,4,6,8-Hexaazaadamantanenitrate | Heat of Formation | Positive (indicates high energy) |

| " | Detonation Velocity | High |

| " | Detonation Pressure | High |

| This table presents theoretical data suggesting the potential of certain azaadamantane derivatives as high-energy-density compounds. researchgate.net |

Potential for Transformation into Nanodiamonds

Nanodiamonds are tiny diamonds with a diameter on the order of nanometers. They have a wide range of potential applications, including in drug delivery, medical imaging, and quantum computing. nih.gov One promising route for the synthesis of nanodiamonds is through the high-pressure, high-temperature treatment of diamondoids, which are molecules that have a diamond-like structure. researchgate.netresearchgate.net

Adamantane is the smallest diamondoid, and its conversion to nanodiamonds has been demonstrated. researchgate.netscilit.comresearchgate.netchemrxiv.orgchemrxiv.org Azaadamantanes are also being explored as precursors for nanodiamond synthesis. researchgate.net The presence of nitrogen in the azaadamantane structure could lead to the formation of nitrogen-vacancy (N-V) centers in the resulting nanodiamonds. N-V centers are defects in the diamond lattice that give rise to unique optical and magnetic properties, making them valuable for various quantum and sensing applications. mdpi.com The transformation of adamantane and its derivatives can be achieved through various methods, including pyrolysis and electron-beam irradiation. researchgate.netchemrxiv.org

Advanced Sensing and Detection Systems

Derivatives of azaadamantane have shown promise as components in advanced sensing technologies, particularly in solid electrolyte gas sensors. While direct studies on 1-Hydroxymethyl-2-azaadamantane for this purpose are not extensively documented, the foundational properties of the azaadamantane family suggest its potential. The rigid structure of the azaadamantane cage can create well-defined cavities or surfaces that can selectively interact with specific analytes.

For instance, adamantane-based compounds have been successfully employed as "naked-eye" and fluorescent "turn-on" sensors for the detection of metal ions like Sn2+. rsc.org These sensors often rely on a change in their electronic properties upon binding to the target ion, leading to a visible color change or an increase in fluorescence. The azaadamantane scaffold, with its potential for modification, could be integrated into similar chemosensor designs.

Self-Organization Systems Based on Azaadamantane Architectures

The unique and well-defined geometry of azaadamantanes makes them excellent candidates for the construction of self-organizing systems. These systems spontaneously assemble into ordered structures, such as monolayers or more complex three-dimensional networks, driven by non-covalent interactions. The ability to control the assembly of molecules at the nanoscale is a cornerstone of developing new materials with tailored properties.

Studies on 1-azaadamantane (B8791487) derivatives have demonstrated their capacity for self-organization. nih.govresearchgate.net The rigid cage-like structure provides a predictable shape, while functional groups attached to the scaffold can direct the assembly process through hydrogen bonding, van der Waals forces, or electrostatic interactions. The hydroxymethyl group of this compound is particularly suited for directing self-assembly through hydrogen bond formation. This could lead to the formation of ordered films or crystalline materials with potential applications in areas such as nonlinear optics or as templates for the growth of other materials.

The principles of self-organization are fundamental to many biological processes, and creating synthetic systems that mimic this behavior is a significant area of research. rsc.org The use of well-defined molecular building blocks like this compound is crucial for achieving a high degree of order and complexity in these artificial systems.

Cheminformatics and Scaffold Classification Methodologies

In the field of drug discovery and materials science, cheminformatics plays a crucial role in managing and analyzing the vast amount of data related to chemical structures and their properties. Scaffold classification is a key methodology within cheminformatics that involves identifying the core structural frameworks of molecules. nih.govnih.gov This allows for the systematic organization of chemical space, the identification of structure-activity relationships, and the design of new compounds with desired properties.

The azaadamantane framework is a distinct scaffold that is recognized and classified by cheminformatics tools. The classification of molecules based on their scaffold allows researchers to explore the diversity of compounds containing a particular core structure and to identify opportunities for new synthetic modifications. For example, a search for the azaadamantane scaffold in chemical databases can reveal all the known derivatives and their associated biological activities or material properties.

The development of sophisticated algorithms and software enables the automated analysis of large chemical datasets, facilitating the identification of trends and patterns that might not be apparent from manual inspection. researchgate.net These tools are essential for modern chemical research and development, allowing for more efficient and targeted discovery efforts.

Table 1: Cheminformatics Tools and Methodologies

| Methodology | Description | Relevance to Azaadamantanes |

|---|---|---|

| Scaffold Hopping | Identifying molecules with different core structures but similar biological activities. | Can be used to find novel, patentable azaadamantane derivatives with activities similar to existing drugs. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of compounds with their biological activity. nih.gov | Can be applied to a series of azaadamantane derivatives to predict the activity of new, unsynthesized compounds. |

| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. nih.gov | Can be used to design azaadamantane-based inhibitors for specific enzymes or receptors. |

| Chemical Space Visualization | Mapping the structural diversity of a set of compounds in a low-dimensional space. nih.gov | Can be used to compare the structural diversity of azaadamantane libraries with other compound collections. |

Application in Redox Couples for Energy Systems

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electricity. nih.govwpmucdn.comrsc.orgresearchgate.net A key component of a DSSC is the redox couple, which is responsible for regenerating the photo-oxidized dye molecule. The efficiency and stability of the DSSC are highly dependent on the properties of this redox couple.

While there is no specific research detailing the use of this compound in redox couples for DSSCs, the azaadamantane scaffold possesses properties that could be beneficial in this context. The rigid and bulky nature of the adamantane cage can help to prevent the aggregation of dye molecules on the semiconductor surface, which can improve the efficiency of the device. The nitrogen atom in the azaadamantane structure can be quaternized to create a cationic species, which could be part of a redox couple.

The hydroxymethyl group offers a convenient point of attachment for other functional groups that could be used to tune the redox potential of the molecule or to improve its solubility in the electrolyte solution. Further research would be needed to synthesize and evaluate azaadamantane-based redox couples for their performance in DSSCs.

Donor-Acceptor Cryptands for Small Molecule Activation

Cryptands are cage-like molecules that can encapsulate other smaller molecules or ions. When a cryptand is designed with both electron-donating and electron-accepting components, it can create a unique electronic environment within its cavity, enabling the activation of small molecules.

A computational study has explored the potential of donor-acceptor cryptands based on an azaadamantane donor and a bora/ala/adamantane acceptor for the splitting of molecular hydrogen. nih.gov In this design, the pyramidalized azaadamantane acts as the electron donor (Lewis base), while the other adamantane-based component acts as the electron acceptor (Lewis acid). The rigid framework of the cryptand holds these two reactive centers in close proximity, facilitating the heterolytic cleavage of the H-H bond.

The this compound could be a valuable precursor for the synthesis of such cryptands. The hydroxymethyl group could be used as a handle to link the azaadamantane unit to the acceptor part of the cryptand through a suitable spacer. The findings from these computational studies provide a strong rationale for the experimental investigation of azaadamantane-based cryptands for small molecule activation, with potential applications in catalysis and hydrogen storage.

Table 2: Properties of Azaadamantane-Based Donor-Acceptor Cryptands

| Property | Description | Significance |

|---|---|---|

| Pyramidalized Donor/Acceptor | The geometry of the donor and acceptor sites is distorted from the ideal tetrahedral or planar arrangement. | This pre-organizes the molecule for binding and activation of small molecules. |

| Spatial Orientation | The donor and acceptor moieties are held in a specific orientation relative to each other by the cryptand framework. | This facilitates the cooperative interaction of the donor and acceptor with the substrate. |